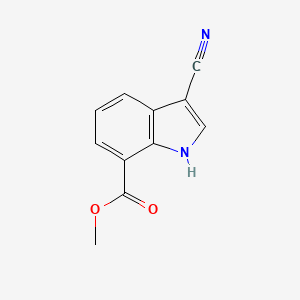

Methyl 3-cyano-1H-indole-7-carboxylate

Vue d'ensemble

Description

“Methyl 3-cyano-1H-indole-7-carboxylate” is a chemical compound . It is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Molecular Structure Analysis

The molecular formula of “Methyl 3-cyano-1H-indole-7-carboxylate” is C11H8N2O2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

“Methyl 3-cyano-1H-indole-7-carboxylate” has a molecular weight of 200.19 . It is soluble, with a Log S (ESOL) of -2.41 .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Microwave-Assisted Synthesis

“Methyl 3-cyano-1H-indole-7-carboxylate” can be synthesized via a microwave-assisted process . This process involves a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .

Tryptophan Dioxygenase Inhibitors

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of tryptophan dioxygenase inhibitors . These inhibitors have potential applications as anticancer immunomodulators .

ITK Inhibitors

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of ITK inhibitors . ITK inhibitors have potential applications in the treatment of various diseases .

Antibacterial Agents

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of antibacterial agents . These agents are used to treat bacterial infections .

CB2 Cannabinoid Receptor Ligands

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of CB2 cannabinoid receptor ligands . These ligands have potential applications in the treatment of various diseases .

Inhibitors of Hepatitis C Virus NS5B Polymerase

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors have potential applications in the treatment of hepatitis C .

Anti-HIV-1 Agents

“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of anti-HIV-1 agents . These agents have potential applications in the treatment of HIV-1 .

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “Methyl 3-cyano-1H-indole-7-carboxylate” and other indole derivatives could have promising future applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Methyl 3-cyano-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-cyano-1H-indole-7-carboxylate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s stability and efficacy may be affected by environmental conditions such as air quality and humidity.

Propriétés

IUPAC Name |

methyl 3-cyano-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGCVEVNRZWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463339 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyano-1H-indole-7-carboxylate | |

CAS RN |

443144-24-9 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

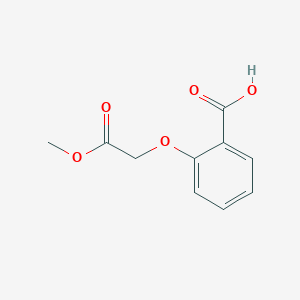

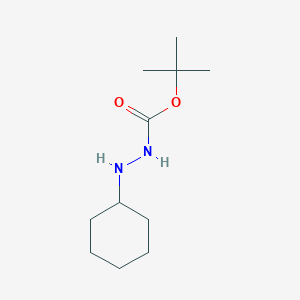

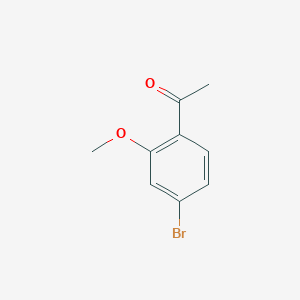

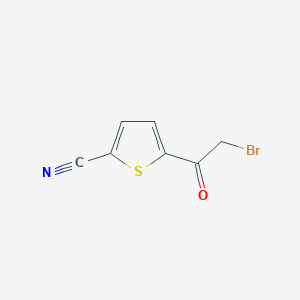

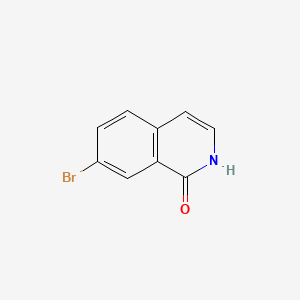

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.